molecular formula C15H20ClNO3 B12989116 tert-Butyl 7-chloro-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 7-chloro-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B12989116
M. Wt: 297.78 g/mol
InChI Key: VVIJBSCDWRACEQ-UHFFFAOYSA-N
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Description

tert-Butyl 7-chloro-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is a substituted tetrahydroisoquinoline derivative featuring a tert-butyl carbamate protective group at the 2-position, a chlorine substituent at the 7-position, and a methoxy group at the 6-position. This compound belongs to a class of intermediates widely used in pharmaceutical synthesis, particularly in the development of alkaloid-based therapeutics. The tert-butyl carbamate (Boc) group serves to protect the secondary amine during multi-step synthetic processes, enhancing stability and enabling selective functionalization .

Properties

Molecular Formula

C15H20ClNO3

Molecular Weight

297.78 g/mol

IUPAC Name

tert-butyl 7-chloro-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(18)17-6-5-10-8-13(19-4)12(16)7-11(10)9-17/h7-8H,5-6,9H2,1-4H3

InChI Key

VVIJBSCDWRACEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-chloro-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Core: Starting from a suitable precursor, such as a benzylamine derivative, the isoquinoline core can be constructed through cyclization reactions.

    Introduction of Substituents: The chloro and methoxy groups can be introduced via electrophilic aromatic substitution reactions.

    Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the chloro substituent, potentially leading to the formation of the corresponding hydroxy compound.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid, while nucleophilic substitution of the chloro group may result in an amine derivative.

Scientific Research Applications

tert-Butyl 7-chloro-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl 7-chloro-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Compounds

Compound Name Substituents (Position) CAS No. Molecular Formula Key Properties/Applications Reference
This compound Cl (7), OMe (6), Boc (2) N/A* C₁₅H₂₀ClNO₃ Likely intermediate for pharmaceuticals; chloro enhances electrophilicity
tert-Butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (PI-17970) OH (7), Boc (2) 188576-49-0 C₁₄H₁₉NO₃ Hydroxy group enables hydrogen bonding; precursor for further derivatization
tert-Butyl 7-(2-(trifluoromethyl)benzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (7c) CF₃-benzyl (7), Boc (2) N/A C₂₂H₂₄F₃NO₂ Trifluoromethyl enhances lipophilicity; used in receptor-targeting studies
tert-Butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate CN (6), Boc (2) N/A C₁₅H₁₈N₂O₂ Cyano group stabilizes intermediates via electron-withdrawing effects
Methyl (R)-1-benzyl-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (247) Bn (1), OMe (6), MeO (2) N/A C₁₉H₂₁NO₃ Benzyl group aids chiral resolution; synthesized via Pictet-Spengler reaction

Key Observations:

Substituent Position and Reactivity: The 7-chloro-6-methoxy substitution pattern in the target compound is unique compared to analogs like PI-17970 (7-hydroxy) or 7c (7-trifluoromethylbenzyl). The chloro group at C7 increases electrophilicity, facilitating nucleophilic aromatic substitution or cross-coupling reactions, whereas the methoxy group at C6 provides moderate electron-donating effects . In contrast, tert-Butyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate () features a strong electron-withdrawing cyano group at C6, which may stabilize intermediates but reduce reactivity in certain transformations .

Synthetic Methodologies: Compounds like 7c and 7d () are synthesized via Pd-catalyzed cross-coupling (General Procedure C/D), suggesting that the target compound could be prepared similarly using chloro-substituted benzyl halides or boronic acids . The methyl ester derivative 247 () employs a catalytic asymmetric Pictet-Spengler reaction, highlighting the versatility of tetrahydroisoquinoline scaffolds in enantioselective synthesis .

Physicochemical and Biological Implications :

  • Lipophilicity : The trifluoromethyl group in 7c significantly increases logP compared to the target compound’s chloro-methoxy combination, impacting membrane permeability in drug candidates .
  • Hydrogen Bonding : The 7-hydroxy analog (PI-17970 ) can participate in hydrogen bonding, enhancing solubility but requiring protection during synthesis .

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